

# Ipatasertib RG7440 GDC-0068 background research

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ipatasertib

CAS No.: 1001264-89-6

Cat. No.: S001406

[Get Quote](#)

## Molecular Profile & Mechanism of Action

**Ipatasertib** is a highly selective, ATP-competitive small molecule inhibitor that potently targets all three isoforms of the serine/threonine kinase AKT (also known as Protein Kinase B) [1] [2] [3].

The table below summarizes its key inhibitory profile and chemical properties:

| Property              | Description                                                                                                       |
|-----------------------|-------------------------------------------------------------------------------------------------------------------|
| AKT1 IC <sub>50</sub> | 5 nM [1] [2] [3]                                                                                                  |
| AKT2 IC <sub>50</sub> | 18 nM [1] [2] [3]                                                                                                 |
| AKT3 IC <sub>50</sub> | 8 nM [1] [2] [3]                                                                                                  |
| Selectivity           | >600-fold selective for AKT over PKA (IC <sub>50</sub> for PKA = 3,100 nM) [1] [3]                                |
| Mechanism             | ATP-competitive inhibitor; preferentially binds to and inhibits the active, phosphorylated form of AKT (pAKT) [4] |
| Chemical Formula      | C <sub>24</sub> H <sub>32</sub> ClN <sub>5</sub> O <sub>2</sub> [1] [5]                                           |

| Property         | Description          |
|------------------|----------------------|
| Molecular Weight | 458 g/mol [1] [5]    |
| CAS Number       | 1001264-89-6 [1] [5] |

**Ipatasertib** exerts its effects by blocking the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism that is frequently hyperactivated in cancer [6] [7] [8]. The diagram below illustrates the signaling pathway and the point of inhibition by **Ipatasertib**.



Click to download full resolution via product page

The PI3K/AKT/mTOR signaling pathway and inhibition by **Ipatasertib**. The tumor suppressor PTEN negatively regulates this pathway.

## Preclinical Efficacy & Predictive Biomarkers

Extensive preclinical studies have established that the anti-tumor efficacy of **Ipatasertib** is strongly associated with the activation status of the AKT pathway.

- **In Vitro & In Vivo Activity:** **Ipatasertib** demonstrates potent, dose-dependent anti-proliferative and pro-apoptotic activity in cancer cell lines. It induces cell cycle arrest (G0–G1 phase) and increases apoptotic and necrotic cell populations [1] [2]. This activity is recapitulated in xenograft mouse models, where oral administration ( $\leq 100$  mg/kg) causes significant tumor growth inhibition, achieving stasis or even regression in models with AKT activation [1] [4].
- **Predictive Biomarkers for Sensitivity:** Research indicates that tumors with specific genetic alterations leading to AKT pathway activation are particularly sensitive to **Ipatasertib** [4].
  - **PTEN Loss:** Cell lines with PTEN loss (null or decreased expression) show significantly lower IC<sub>50</sub> values (mean 3.8  $\mu$ M) compared to those with functional PTEN (mean 7.4  $\mu$ M) [4].
  - **PIK3CA Mutations:** The presence of activating PIK3CA mutations is also associated with greater sensitivity (mean IC<sub>50</sub> 5.0  $\mu$ M vs. 7.1  $\mu$ M in wild-type) [4].
  - **HER2 Amplification:** **Ipatasertib** is also potent in HER2-amplified breast cancer models [1] [9].
  - **Resistance Note:** Co-occurring mutations that activate the MAPK pathway (e.g., KRAS) may reduce the effectiveness of **Ipatasertib**, even in the presence of PIK3CA mutations [4].

## Experimental Protocols from Preclinical Research

The following table summarizes key experimental methodologies used to evaluate **Ipatasertib** in preclinical studies, which can serve as a reference for your own laboratory work.

| Assay Type                             | Cell Lines / Model | Key Protocol Details                                      | Measured Outcome / Application                                              |
|----------------------------------------|--------------------|-----------------------------------------------------------|-----------------------------------------------------------------------------|
| Cell Viability / Proliferation [1] [2] | PC-3, BT474M1,     | Incubation with 1-10 $\mu$ M Ipatasertib for 24-72 hours; | Dose-dependent reduction in cell viability; IC <sub>50</sub> determination. |

| Assay Type                                             | Cell Lines / Model                            | Key Protocol Details                                                                            | Measured Outcome / Application                                                                                     |
|--------------------------------------------------------|-----------------------------------------------|-------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
|                                                        | MCF7-neo/HER2                                 | analysis by CellTitre-Glo or similar.                                                           |                                                                                                                    |
| <b>Apoptosis Assay</b> [1] [2]                         | PC-3, MCF7-neo/HER2, BT474M1                  | Treatment with 1-10 $\mu$ M Ipatasertib for 15-72 hours; staining with Annexin V/PI or similar. | Quantification of apoptotic and necrotic cell populations.                                                         |
| <b>Cell Cycle Analysis</b> [1] [2]                     | PC-3, MCF7-neo/HER2, BT474M1                  | Treatment with 1-10 $\mu$ M Ipatasertib for 24-72 hours; staining with propidium iodide.        | Increase in the proportion of cells in G0–G1 phase.                                                                |
| <b>Immunoblotting / Pathway Modulation</b> [1] [2] [4] | Various (e.g., PC-3, IGROV-1)                 | Treatment with 0.0038-2.5 $\mu$ M Ipatasertib for 1 hour.                                       | Detection of increased pAKT (T308, S473); decreased phosphorylation of downstream targets (PRAS40, GSK3 $\beta$ ). |
| <b>In Vivo Xenograft Studies</b> [1] [4]               | Mouse models (e.g., PTEN-null, PIK3CA-mutant) | Oral administration at 50-100 mg/kg; tumor volume measurement and pharmacodynamic analysis.     | Evaluation of tumor growth inhibition (TGI) and pathway suppression in tumors.                                     |

## Clinical Development and Trial Landscape

**Ipatasertib** has progressed to multiple clinical trials, investigating its potential both as a monotherapy and in combination with other agents.

- **Phase I Safety and Pharmacodynamics:** A first-in-human phase I study established that **Ipatasertib** was well-tolerated, with the most common adverse events being grade 1-2 gastrointestinal toxicities. A dose of 200 mg daily achieved exposures that correlated with preclinical target growth inhibition thresholds. Crucially, pharmacodynamic analysis of paired tumor biopsies confirmed on-target pathway inhibition, showing reduced phosphorylation of AKT substrates like PRAS40 [4].
- **Key Late-Stage Clinical Trials:** The clinical focus has been on combination therapies in specific cancer types, with some trials yielding promising results.

- **Prostate Cancer:** The **IPATential150** phase 3 trial demonstrated that **Ipatasertib in combination with abiraterone and prednisolone** improved outcomes in patients with metastatic castration-resistant prostate cancer (mCRPC) [10].
- **Triple-Negative Breast Cancer (TNBC):** The **LOTUS** phase 2 trial showed that **Ipatasertib plus paclitaxel** was effective as a first-line therapy for metastatic TNBC [10].
- **Ongoing Investigations:** As of 2025, **Ipatasertib** continues to be evaluated in active clinical trials, including a Phase I/IB study in combination with paclitaxel and carboplatin for ovarian cancer (NCT05276973), and several Phase IB/II studies for recurrent endometrial cancer [6].

The diagram below outlines the key stages of **Ipatasertib**'s journey from discovery to clinical application.



[Click to download full resolution via product page](#)

*The key development stages and established clinical applications of **Ipatasertib**.*

The search results indicate that **Ipatasertib** remains an investigational drug. For the most current and complete information on its regulatory status, I recommend consulting official regulatory agency databases like the FDA or EMA.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. GDC-0068 (RG7440) - AKT Inhibitor [apexbt.com]
2. Ipatasertib (GDC-0068) | Akt inhibitor | Mechanism [selleckchem.com]
3. Ipatasertib (GDC-0068) | Pan-Akt Inhibitor [medchemexpress.com]
4. A First-in-Human Phase I Study of the ATP-Competitive AKT ... [pmc.ncbi.nlm.nih.gov]
5. Ipatasertib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
6. AKT inhibitors in gynecologic oncology: past, present and future [pmc.ncbi.nlm.nih.gov]
7. Akt inhibitors in cancer treatment: The long journey from drug ... [pmc.ncbi.nlm.nih.gov]
8. The Biological Roles and Clinical Applications of the PI3K ... [mdpi.com]
9. GDC-0068 (RG7440, Ipatasertib) [ubpbio.com]
10. Ipatasertib (GDC-0068) [hemonc.org]

To cite this document: Smolecule. [Ipatasertib RG7440 GDC-0068 background research]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001406#ipatasertib-rg7440-gdc-0068-background-research>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)